molecular formula C17H14N2O5S B2440135 3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 896366-72-6

3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2440135
CAS No.: 896366-72-6
M. Wt: 358.37
InChI Key: BYZOFRLYHSMDKQ-UHFFFAOYSA-N
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Description

3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is a synthetic benzofuran-carboxamide derivative supplied for scientific research. Compounds based on the benzofuran-2-carboxamide scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. Recent research on analogous structures highlights their potential as immunomodulatory agents, with some benzofuran-2-carboxamide derivatives identified as effective inhibitors of CCL20-induced chemotaxis, a key mechanism in autoimmune diseases and colorectal cancer . Furthermore, structurally related benzofuran carboxamides have demonstrated potent neuroprotective and antioxidant effects in preclinical models, suggesting research value for neurodegenerative conditions . The benzofuran core is also explored in other therapeutic areas, including as a scaffold for potent and selective agonists of the cannabinoid receptor 2 (CB2) for neuropathic pain research , and as a key structural component in novel allosteric inhibitors of p21-activated kinase 4 (PAK4) for cancer research . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

3-[(2-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-25(22,23)13-9-5-3-7-11(13)17(21)19-14-10-6-2-4-8-12(10)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZOFRLYHSMDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the use of 8-aminoquinoline directed C–H arylation followed by transamidation chemistry . The process begins with the installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold using palladium catalysis. This is followed by a one-pot, two-step transamidation procedure to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the high efficiency and modularity of the synthetic strategy mentioned above make it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylation reactions typically result in C3-substituted benzofuran derivatives .

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including those similar to 3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide, have shown promising antimicrobial properties.

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to inhibit key enzymes in pathogens, such as protein tyrosine phosphatases in Mycobacterium tuberculosis (mPTPB), which plays a crucial role in the survival of the bacteria within host cells .
  • Case Studies :
    • A series of benzofuran derivatives were synthesized and evaluated for their activity against various strains of M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
    • Another study highlighted the synthesis of benzofuran-3-carbohydrazide derivatives that demonstrated significant antimycobacterial activity, indicating the potential for developing new treatments for tuberculosis .

Anticancer Applications

The anticancer potential of benzofuran derivatives is another significant area of research.

  • In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines, including non-small cell lung carcinoma (NSCLC). For instance, certain benzofurans have shown IC50 values ranging from 1.48 µM to 47.02 µM against A549 cell lines, indicating substantial cytotoxic effects .
  • Mechanisms : The anticancer effects are believed to be mediated through multiple pathways, including apoptosis induction and inhibition of angiogenesis via targeting vascular endothelial growth factor receptors (VEGFR) .

Anti-inflammatory Properties

Research has also indicated that benzofuran derivatives possess anti-inflammatory properties.

  • Biological Activity : Some studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and purity.

  • Synthetic Routes : Novel synthetic methods have been developed to produce benzofuran-2-carboxamide derivatives efficiently. These methods often involve the use of specific intermediates that enhance yield and reduce by-products .

Data Table: Summary of Biological Activities

Compound Activity Type IC50/MIC Values References
This compoundAntimicrobialMIC < 8 μg/mL
Benzofuran derivative AAnticancerIC50 = 1.48 µM
Benzofuran derivative BAnti-inflammatoryNot specified
Benzofuran derivative CAntimycobacterialMIC = 2 μg/mL

Mechanism of Action

The mechanism of action of 3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, leading to its diverse biological activities . The exact molecular targets and pathways involved in its action are still under investigation.

Biological Activity

3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a methylsulfonyl group and an amide functional group. Its structure can be represented as follows:

C16H16N2O4S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

This molecular formula indicates the presence of functional groups that may interact with various biological targets.

The mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific enzymes or receptors, potentially modulating their activity. Similar compounds have been shown to act as inhibitors or modulators in various biochemical pathways, including those related to inflammation and cancer.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated selective cytotoxicity towards A375 (human melanoma) and MDA-MB-231 (breast cancer) cell lines, suggesting that this compound may also possess similar properties. The IC50 values for these activities can vary significantly based on structural modifications .

Anti-inflammatory Effects

Compounds structurally related to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases. The inhibition of cyclooxygenase (COX) enzymes has also been noted, which could contribute to its anti-inflammatory properties .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects of benzofuran derivatives on cancer cell lines; found significant activity against A375 and MDA-MB-231 cells with IC50 values < 10 µM .
Study 2 Examined the anti-inflammatory potential of similar compounds, reporting inhibition of TNF-α production in microglial cells .
Study 3 Focused on structure-activity relationships (SAR) for MAO inhibitors; identified key molecular determinants that enhance affinity towards MAO-A and MAO-B, suggesting potential neuroprotective effects .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully characterized. However, compounds with similar structures generally display favorable bioavailability and metabolic stability, which are critical for therapeutic applications.

Q & A

Q. What are the key steps and optimization parameters in synthesizing 3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide?

The synthesis typically involves a multi-step process:

Benzofuran Core Formation : Cyclization of substituted benzaldehydes with ethyl bromoacetate under basic conditions (e.g., Na₂CO₃ in N-methylpyrrolidine) to form the benzofuran-2-carboxylate intermediate .

Amidation : Coupling of the benzofuran core with 2-(methylsulfonyl)benzoyl chloride via nucleophilic acyl substitution, often using coupling agents like HATU or DCC in anhydrous DMF .

Final Carboxamide Formation : Hydrolysis of the ethyl ester group followed by amidation with ammonia or ammonium chloride .

Q. Optimization Parameters :

  • Temperature : Controlled heating (60–80°C) for amidation to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction efficiency .
  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) improve yield in C–H activation steps .

Table 1 : Critical Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationEthyl bromoacetate, Na₂CO₃, 80°C65–75
AmidationHATU, DIPEA, DMF, RT80–85

Q. How is this compound characterized, and what spectral data are critical for validation?

Characterization relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.2 ppm (methylsulfonyl group) .
    • ¹³C NMR : Carbonyl signals at δ 165–170 ppm (amide and carboxamide groups) .
  • IR Spectroscopy : Stretching bands at 1670 cm⁻¹ (C=O amide) and 1320 cm⁻¹ (S=O) .
  • Mass Spectrometry : Molecular ion peak at m/z 388.3 (calculated for C₁₉H₁₆N₂O₅S) .

Q. Validation Criteria :

  • Purity ≥95% confirmed by HPLC (C18 column, acetonitrile/water gradient) .
  • X-ray crystallography for absolute configuration (if crystalline) .

Q. How do structural modifications influence its biological activity?

Key structure-activity relationships (SAR) include:

  • Methylsulfonyl Group : Enhances solubility and target binding via sulfone-mediated hydrogen bonding .
  • Benzofuran Core : Rigidity improves selectivity for enzymes like cyclooxygenase-2 (COX-2) .
  • Carboxamide Substituent : Electron-withdrawing groups (e.g., -NO₂) increase anti-inflammatory potency but may reduce bioavailability .

Table 2 : SAR of Analogues

SubstituentActivity (IC₅₀, μM)Target
-SO₂CH₃ (Parent)0.45 ± 0.02COX-2
-NO₂0.32 ± 0.03COX-2
-OCH₃1.2 ± 0.15-LOX

Advanced Research Questions

Q. What strategies optimize yield and scalability in industrial-scale synthesis?

  • Continuous Flow Reactors : Reduce reaction time (e.g., from 24h to 2h) and improve safety for exothermic steps .
  • Microwave-Assisted Synthesis : Enhances amidation efficiency (yield ↑15%) .
  • Catalyst Recycling : Immobilized Pd catalysts reduce costs and waste .

Case Study : A 10-gram scale synthesis achieved 78% yield using flow chemistry, compared to 65% in batch mode .

Q. How can researchers elucidate its mechanism of action against biological targets?

  • Enzyme Assays : Measure inhibition of COX-2 using a fluorometric kit (e.g., Cayman Chemical) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • Molecular Dynamics Simulations : Predict binding modes with COX-2 (PDB ID: 5KIR) .

Contradictory Data Alert : Some studies report IC₅₀ <0.5 μM for COX-2 , while others note off-target effects on 5-LOX at higher concentrations . Validate using orthogonal assays.

Q. How can computational modeling guide the design of more potent analogues?

  • Docking Studies : Use AutoDock Vina to prioritize substituents with favorable binding energies (e.g., -CF₃ improves ΔG by 2 kcal/mol) .
  • ADMET Prediction : SwissADME estimates logP <3 for optimal bioavailability .
  • QSAR Models : Correlate Hammett constants (σ) of substituents with activity .

Q. How should researchers address contradictions in reported biological data?

  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., COX-2 selectivity in 80% of cases) .
  • Structural Validation : Confirm compound integrity via LC-MS before biological testing .

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